molecular formula C11H14BrNO B1521600 4-(4-Bromophenyl)oxan-4-amine CAS No. 1094283-04-1

4-(4-Bromophenyl)oxan-4-amine

Cat. No.: B1521600
CAS No.: 1094283-04-1
M. Wt: 256.14 g/mol
InChI Key: SNAASDIFHZQJTQ-UHFFFAOYSA-N
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Description

General Context and Significance within Organic and Medicinal Chemistry

The tetrahydropyran (B127337) (THP) or oxane ring is a prevalent scaffold in medicinal chemistry. pharmablock.com It is often considered a bioisostere of a cyclohexane (B81311) ring, but with the introduction of an oxygen atom, it can offer improved physicochemical properties such as reduced lipophilicity and the potential for hydrogen bonding interactions. pharmablock.com These characteristics can be advantageous in designing drug candidates with better absorption, distribution, metabolism, and excretion (ADME) profiles. pharmablock.com The presence of the 4-amino group provides a crucial handle for further chemical modifications, allowing for the attachment of various side chains and the construction of diverse molecular libraries.

The 4-bromophenyl group is another key feature that imparts specific properties to the molecule. The bromine atom can act as a directing group in further synthetic transformations, such as cross-coupling reactions, enabling the introduction of additional complexity. nih.gov Furthermore, the bromophenyl moiety itself is found in numerous biologically active compounds, and its presence can influence the pharmacological profile of a molecule. The combination of the aminotetrahydropyran core with the bromophenyl group makes 4-(4-Bromophenyl)oxan-4-amine a versatile building block for the synthesis of novel chemical entities.

Research Trajectory and Evolution of Scholarly Investigations

The research trajectory of this compound is intrinsically linked to the broader exploration of tetrahydropyran-containing compounds in drug discovery. Initially, the focus was on the synthesis of the core tetrahydropyran ring system itself. rsc.orggoogle.com As synthetic methodologies advanced, the focus shifted towards the functionalization of this ring, leading to the development of compounds like 4-aminotetrahydropyran (B1267664) and its derivatives. researchgate.netdrugbank.com

The commercial availability of this compound and its hydrochloride salt (CAS number 1380300-48-0) suggests its use as a readily accessible starting material in various research endeavors. While specific, high-profile studies dedicated solely to this compound are not abundant in the public domain, its inclusion in chemical supplier catalogs points towards its role as a tool compound in both academic and industrial research. The evolution of research in this area has moved from the synthesis of the basic scaffold to its application in the creation of libraries of compounds for screening against various biological targets.

Scope and Objectives of Current Academic Studies on the Compound

Current academic interest in this compound and related 4-aryl-4-amino-tetrahydropyrans primarily revolves around their utility as intermediates in the synthesis of potential therapeutic agents. The objectives of these studies are often to explore the structure-activity relationships (SAR) of new compound series. For instance, the amine group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. The bromo-substituent on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce different aryl or heteroaryl groups.

While detailed research findings on the direct biological activity of this compound are not extensively published, the research on analogous compounds suggests that its derivatives could be investigated for a range of activities. For example, compounds containing the aminotetrahydropyran moiety have been explored as inhibitors of various enzymes and receptors. pharmablock.comnih.govnih.gov Therefore, it is plausible that current and future studies involving this compound are aimed at synthesizing novel compounds for screening in areas such as oncology, infectious diseases, and neurological disorders.

Below is a data table summarizing the key chemical information for the compound and its common precursor.

Compound NameSynonymCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound4-(4-Bromophenyl)tetrahydro-2H-pyran-4-amine1380300-48-0 (HCl salt)C11H14BrNO256.14
Tetrahydro-4H-pyran-4-oneOxan-4-one29943-42-8C5H8O2100.12

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAASDIFHZQJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094283-04-1
Record name 4-(4-bromophenyl)oxan-4-amine
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Chemical Reactivity and Derivatization of the 4 4 Bromophenyl Oxan 4 Amine Scaffold

Amination Reactions and Functional Group Interconversions

The primary amine group of 4-(4-bromophenyl)oxan-4-amine is a key site for various amination reactions, which are fundamental in the synthesis of nitrogen-containing compounds. researchgate.net These reactions can introduce new functionalities and significantly alter the molecule's properties. While direct further amination on the already present amine is uncommon without prior modification, the existing amine group can participate in reactions that lead to more complex nitrogen-containing structures.

Functional group interconversions can transform the primary amine into other nitrogen-containing functional groups. For instance, oxidation could potentially convert the amine to a nitro or nitroso group, although such reactions would require specific and controlled conditions to avoid side reactions. More commonly, the amine serves as a nucleophile in various coupling reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. researchgate.net While typically used to form amines from aryl halides, the primary amine of our scaffold can act as the nucleophile, reacting with other aryl halides or triflates to yield secondary amines. This allows for the introduction of a second, different aryl group, expanding the structural diversity of the resulting molecules.

The inherent reactivity of the primary amine also allows for its conversion into other functional groups through multi-step sequences. For example, diazotization followed by substitution could theoretically introduce a range of other functionalities, though this can be challenging with aliphatic amines.

Formation of Amide Bonds and Carboxylic Acid Derivatives

The reaction of the primary amine of this compound with carboxylic acids or their derivatives is a robust method for synthesizing a wide array of amide compounds. umich.edu This transformation is central to medicinal chemistry and materials science due to the stability and prevalence of the amide bond in biologically active molecules and polymers.

The most common method involves the use of a coupling reagent to facilitate the reaction between the amine and a carboxylic acid. umich.edu Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. umich.edu This process leads to the formation of a stable amide bond and a urea (B33335) byproduct. umich.edu

Alternatively, more reactive carboxylic acid derivatives can be employed. youtube.comyoutube.com Acyl chlorides or acid anhydrides react readily with the primary amine, often without the need for a coupling agent, to form the corresponding amide. These reactions are typically fast and high-yielding. For example, reacting this compound with an acyl chloride would result in the formation of an N-acylated derivative and hydrochloric acid, which is usually scavenged by a base.

The resulting amide derivatives can themselves be starting points for further functionalization. The amide linkage can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LAH). researchgate.net This provides a two-step method for the alkylation of the original primary amine.

Furthermore, the synthesis of carboxylic acid derivatives extends beyond simple amides. For instance, reaction with succinic anhydride (B1165640) would yield a carboxylic acid-terminated amide, introducing a new functional handle for further chemical modifications. nih.gov

ReactantProduct TypeKey Features
Carboxylic Acid + Coupling ReagentAmideForms a stable amide bond, versatile for various carboxylic acids. umich.edu
Acyl Chloride/AnhydrideAmideHighly reactive, often high-yielding reaction. youtube.comyoutube.com
Succinic AnhydrideCarboxylic Acid AmideIntroduces a terminal carboxylic acid group for further derivatization. nih.gov
Amide Product + LAHSecondary AmineReduces the amide to afford a secondary amine. researchgate.net

Nucleophilic Transformations at the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a potent nucleophile, enabling a variety of transformations at this position.

Alkylation of the primary amine introduces alkyl groups, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com Direct alkylation with alkyl halides is a common method. The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com The use of one equivalent of alkyl halide can lead to the formation of the secondary amine, but overalkylation to the tertiary amine and quaternary ammonium salt is a common side reaction. To control the degree of alkylation, reductive amination is often a more effective strategy.

Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com This method provides better control over the extent of alkylation and is a widely used transformation in organic synthesis.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. umich.edu This is a highly efficient reaction due to the high reactivity of the acylating agents. The resulting amide is a stable functional group found in many pharmaceuticals and other functional materials. The properties of the resulting molecule can be fine-tuned by varying the nature of the acyl group. For example, acylation with a long-chain fatty acyl chloride would increase the lipophilicity of the molecule.

TransformationReagentProductSignificance
AlkylationAlkyl HalideSecondary/Tertiary Amine, Quaternary Ammonium SaltIntroduces alkyl substituents, modifying steric and electronic properties. youtube.com
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary AmineControlled alkylation, high yields. youtube.com
AcylationAcyl Chloride/AnhydrideAmideForms stable amide bond, common in bioactive molecules. umich.edu

Condensation Reactions, including Schiff Base Formation

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, also known as Schiff bases. unsri.ac.idmdpi.com This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. unsri.ac.id

The formation of a Schiff base involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. unsri.ac.id These imine derivatives are valuable intermediates in organic synthesis. For example, the C=N double bond of the Schiff base can be reduced to a C-N single bond, providing another route to secondary amines. This two-step process is a form of reductive amination.

Schiff bases themselves can exhibit interesting biological activities and are also used as ligands in coordination chemistry. unsri.ac.idnih.gov The reaction of this compound with a variety of substituted aldehydes can generate a library of Schiff bases with diverse electronic and steric properties.

Stereochemical Considerations and Chiral Resolution in Derivatization

The 4-position of the oxane ring in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers. When this racemic mixture is used in derivatization reactions with achiral reagents, the products will also be racemic. However, if the derivatizing agent is chiral, a pair of diastereomers will be formed. These diastereomers have different physical properties and can often be separated by techniques such as chromatography or crystallization. nih.govrsc.org This process, known as chiral resolution, is a common strategy for obtaining enantiomerically pure compounds. tcichemicals.com

For example, reaction of racemic this compound with a chiral carboxylic acid, such as (R)-(-)-α-methoxyphenylacetic acid, would produce two diastereomeric amides. nih.gov These diastereomers could then be separated, and subsequent hydrolysis of the amide bond would yield the individual enantiomers of the starting amine.

Alternatively, chiral high-performance liquid chromatography (chiral HPLC) can be used to separate the enantiomers of the parent amine or its derivatives directly. nih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Biological and Preclinical Research Applications of 4 4 Bromophenyl Oxan 4 Amine and Its Derivatives

Investigation as Lead Compounds and Building Blocks in Drug Discovery Programs

The tetrahydropyran (B127337) (THP) ring is a structural motif present in numerous biologically active compounds. auctoresonline.org Its utility in drug discovery is significant, with THP derivatives being synthesized and evaluated for a wide range of potential therapeutic applications, including as anti-inflammatory and anticancer agents. auctoresonline.orgfapesp.br The versatility of the THP core allows for the introduction of various substituents, which can significantly influence the pharmacological characteristics of the resulting molecules. auctoresonline.org

4-(4-Bromophenyl)oxan-4-amine itself is commercially available and serves as a building block in organic synthesis. bldpharm.comscbt.comsynblock.comtcichemicals.com The presence of the bromophenyl group offers a site for further chemical modification, such as through cross-coupling reactions, enabling the creation of diverse libraries of compounds. nih.govresearchgate.net The combination of the saturated tetrahydropyran ring, the reactive bromophenyl group, and the nucleophilic amine makes this scaffold a valuable starting point for generating lead compounds in drug discovery programs. Rationally designed tetrahydropyrans with one or more aryl rings have been synthesized to explore their potential as inhibitors of various biological targets. acs.org The development of innovative synthetic methods continues to expand the accessibility of substituted THP derivatives for structure-activity relationship (SAR) studies. auctoresonline.orgorganic-chemistry.org

Exploration of Therapeutic Potential and Bioactivity Profiles

The strategic combination of the tetrahydropyran ring, a bromophenyl moiety, and an amine group has prompted extensive research into the biological activities of the resulting derivatives. These investigations have spanned antimicrobial, anti-inflammatory, neurological, anticancer, and antimalarial research fields.

Derivatives containing the 4-bromophenyl structural element have demonstrated notable antibacterial activity. In one study, bromophenol derivatives were tested against Staphylococcus aureus (SA) and Methicillin-resistant Staphylococcus aureus (MRSA), showing significant antibacterial effects. nih.gov Similarly, N-(4-bromophenyl)furan-2-carboxamide derivatives were synthesized and evaluated against clinically isolated drug-resistant bacteria, including MRSA. nih.gov

Other related heterocyclic structures have also shown promise. Thiazole derivatives incorporating a 4-bromophenyl group have been synthesized and found to possess antimicrobial properties. nih.govresearchgate.net In one such study, compounds were evaluated against both Gram-positive and Gram-negative bacteria, with some derivatives showing activity comparable to the standard antibiotic, norfloxacin. nih.gov Furthermore, research into 4-aminoquinoline (B48711) derivatives has identified compounds with potent inhibitory activity against MRSA. mdpi.com The collective findings suggest that the 4-bromophenyl moiety is a key feature in the design of novel antimicrobial agents.

Table 1: Selected Antimicrobial Activity of 4-Bromophenyl Derivatives

Compound/Derivative Class Target Organism(s) Key Findings Reference(s)
Bromophenol Derivatives S. aureus, MRSA Exhibited significant antibacterial activity and inhibited biofilm formation. nih.gov
4-(4-bromophenyl)-thiazol-2-amine Derivatives S. aureus, P. aeruginosa, E. coli Showed promising antimicrobial activity, comparable to norfloxacin. nih.gov
N-(4-bromophenyl)furan-2-carboxamide Derivatives MRSA, A. baumannii, K. pneumoniae Demonstrated antibacterial activity against clinically isolated drug-resistant bacteria. nih.gov
2-amino-4-(4-bromophenyl)-1,3-thiazole Derivatives S. aureus, B. subtilis, C. albicans Showed moderate antibacterial activity against Gram-positive bacteria and distinguished antifungal activity. researchgate.net

The tetrahydropyran scaffold has been a focus of anti-inflammatory drug research. auctoresonline.org Studies have shown that tetrahydropyrans substituted with aryl rings can be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. acs.org The addition of one or two aryl rings to the THP structure was found to enhance COX-2 inhibitory activity and selectivity over COX-1. acs.org

Derivatives containing a 4-bromophenyl group have also been specifically investigated for their anti-inflammatory effects. One study evaluated (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone and found it reduced paw edema in a carrageenan-induced inflammation model, suggesting an action on early inflammatory mediators like histamine (B1213489). nih.gov Another investigation into 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) revealed it could inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated microglial cells. nih.gov This effect was achieved by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibiting nuclear factor-kappa B (NF-κB) activation, indicating a potential for development as an anti-inflammatory agent. nih.gov

Table 2: Anti-inflammatory Activity of Related Derivatives

Compound/Derivative Class Mechanism/Model Key Findings Reference(s)
Di- and Triaryl Substituted Tetrahydropyrans Cyclooxygenase (COX) Inhibition Showed high inhibitory activity (IC50 = 0.57–5.5 nM) and excellent selectivity for COX-2. acs.org
(E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone Carrageenan-induced paw edema Reduced edema by 81.9% and 83.2% at the highest dose; activity linked to histamine pathways. nih.gov

Derivatives of 4-aminotetrahydropyran (B1267664) have been explored for their effects on the central nervous system. In one study, novel 4(5)-(5-aminotetrahydropyran-2-yl)imidazole derivatives were synthesized and evaluated. nih.gov The results from in vivo brain microdialysis showed that specific stereoisomers of these compounds increased the release of neuronal histamine, identifying them as novel histamine H(3) antagonists. nih.gov

The broader class of pyran derivatives has also been investigated for potential applications in neurodegenerative diseases like Alzheimer's. Research has been conducted on pyran-based scaffolds, such as xanthone (B1684191) derivatives, as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's therapy. nih.gov Furthermore, thiazoline (B8809763) derivatives featuring a 4-bromophenyl group have been shown to inhibit acetylcholinesterase, highlighting another potential avenue for neurological activity. nih.gov

The tetrahydropyran scaffold has been successfully utilized to develop compounds with significant anticancer properties. Specifically, di- and triaryl substituted tetrahydropyrans have demonstrated potent growth-inhibitory effects against a wide panel of human tumor cell lines, with average GI50 values in the low micromolar range. acs.org

The inclusion of a 4-bromophenyl group in heterocyclic structures has also yielded promising anticancer agents. A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and screened for their in vitro anticancer activity against a human breast adenocarcinoma cell line (MCF7). nih.gov One of the compounds, in particular, was found to be the most active in the series and showed activity comparable to the standard drug 5-fluorouracil. nih.gov In another study, thiazoline derivatives bearing 4-bromo, 4-chloro, and 4-fluorophenyl groups were evaluated for their effects on human lung carcinoma (A549) cells, with several compounds inducing excellent levels of apoptosis. nih.gov

Table 3: Selected Anticancer Activity of 4-Bromophenyl Derivatives and Analogs

Compound/Derivative Class Cell Line(s) Key Findings Reference(s)
Di- and Triaryl Substituted Tetrahydropyrans Panel of human tumor cell lines Exhibited average GI50 values in the range of 1.6–3.2 μM. acs.org
4-(4-bromophenyl)-thiazol-2-amine Derivatives MCF7 (Human Breast Adenocarcinoma) One derivative showed activity comparable to the standard drug 5-fluorouracil. nih.gov

While direct studies on the antimalarial activity of this compound are not prominently documented, the core structural motifs are relevant to antimalarial drug design. The quinoline (B57606) scaffold is a well-established pharmacophore for antimalarial agents, as exemplified by drugs like chloroquine. nih.govnih.gov A common strategy in medicinal chemistry is to develop new antimalarial candidates by modifying or functionalizing the quinoline ring system. nih.gov

Research has been conducted on synthesizing quinoline derivatives appended with other heterocyclic rings, including those containing nitrogen. nih.govresearchgate.net For instance, novel series of dihydropyrimidines and 1,3,4-oxadiazole (B1194373) derivatives bearing a quinolinyl residue have been synthesized and shown to possess moderate to high antimalarial activities against Plasmodium falciparum, with some compounds showing excellent activity compared to chloroquine. nih.gov The exploration of tetrahydropyridine-appended 8-aminoquinoline (B160924) derivatives is also an active area of research. researchgate.net This suggests a rationale for investigating compounds like this compound and its derivatives, which combine an amine-bearing heterocyclic ring with an aryl group, as potential scaffolds for novel antimalarial agents.

Mechanism of Action Elucidation and Molecular Target Identification

Elucidating the mechanism of action is a critical step in the development of any new chemical entity. This typically involves a series of in vitro and in silico studies to identify the molecular targets with which the compound interacts and to understand the downstream biological consequences of these interactions.

Receptor Binding Affinity and Selectivity Studies

A thorough search of scientific databases yielded no published studies detailing the receptor binding affinity and selectivity of this compound or its derivatives. Consequently, there is no available data to construct a receptor binding profile for this compound.

Enzyme Inhibition Profiling (e.g., PLK4, Signal Peptidase IB)

No research has been published that investigates the inhibitory activity of this compound against specific enzymes, including Polo-like kinase 4 (PLK4) or Signal Peptidase IB. As a result, its enzyme inhibition profile remains uncharacterized.

Modulation of Intracellular Signaling Pathways (e.g., cGMP, CREB)

There is currently no available scientific literature that describes the effects of this compound on intracellular signaling pathways. Studies investigating its potential to modulate key signaling molecules such as cyclic guanosine (B1672433) monophosphate (cGMP) and cAMP-response element binding protein (CREB) have not been reported.

Preclinical ADMET Profiling Aspects for Research Candidates

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a fundamental component of preclinical drug discovery. These studies help to predict the pharmacokinetic and safety profile of a compound.

No preclinical ADMET profiling data for this compound or its derivatives, including plasma stability and liver microsomal stability, is available in the public domain. This lack of information prevents an assessment of its potential as a research candidate.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Substituent Effects on Biological Activity and Selectivity

The nature and position of substituents on the aromatic ring and the core scaffold are critical determinants of a compound's biological profile. In analogs of 4-(4-Bromophenyl)oxan-4-amine, the bromo substituent plays a key role.

Halogen substituents, particularly bromine and chlorine, are known to modulate the lipophilicity and electronic properties of a molecule, which can significantly impact its activity. For instance, in a series of N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives, replacing a chlorine atom with the more lipophilic bromine atom was explored to enhance biological effects. mdpi.com This modification, while maintaining similar electronic effects, was intended to improve properties like membrane permeability. mdpi.com Similarly, studies on 2-amino-1,3-thiazole derivatives showed that compounds with a 4-bromophenyl group exhibited notable antifungal activity. researchgate.net

The introduction of other functional groups in place of or in addition to the bromine can lead to varied outcomes. Research on 4-aminopyridine (B3432731) analogs demonstrated that adding small substituents like methyl (-CH3) or methoxy (B1213986) (-OCH3) groups could alter potency and physicochemical properties such as pKa and lipophilicity (logD). researchgate.net These findings suggest that strategic substitution on the phenyl ring of this compound could fine-tune its selectivity and efficacy for specific biological targets.

Table 1: Impact of Substituents on the Biological Activity of Related Compounds

Compound SeriesSubstituent ChangeObserved ImpactReferenceN-{4-[(Phenyl)sulfonyl]benzoyl}-L-valine DerivativesReplacement of Cl with BrIncreased lipophilicity, potentially altering water solubility and biological effect.mdpi.com2-Amino-1,3-thiazole DerivativesPresence of 4-bromophenyl groupAssociated with distinguished antifungal activity.researchgate.net4-Aminopyridine AnalogsAddition of -CH3 or -OCH3Altered potency and physicochemical properties (pKa, logD).researchgate.net

Correlation between Structural Features and Chemical Reactivity

The chemical reactivity of this compound is largely defined by its three key structural components: the primary amine, the tetrahydropyran (B127337) (oxane) ring, and the bromophenyl group. The primary amine is a key nucleophilic center, making it a prime site for modification.

The synthesis of related 4-aminopiperidine (B84694) and 4-aminotetrahydropyran (B1267664) scaffolds often involves reductive amination of a corresponding ketone precursor. mdpi.comchemicalbook.com This highlights the reactivity of the amine functional group, which can be readily used to introduce a wide variety of substituents. For example, libraries of 4-aminopiperidines have been created by reacting N-substituted 4-piperidones with various aliphatic amines, leading to novel antifungal agents. mdpi.com

The bromophenyl group offers another handle for chemical modification through reactions like palladium-catalyzed cross-coupling, allowing for the introduction of diverse aryl or alkyl groups. The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an intermediate for the drug Macitentan, begins with p-bromophenylacetic acid, showcasing the utility of the bromophenyl moiety as a foundational block in multi-step syntheses. google.com The stability of the tetrahydropyran ring itself makes it a robust scaffold that can withstand various reaction conditions, a desirable trait in drug discovery. nih.gov

Development of Pharmacophore Models and Ligand Design Strategies

Pharmacophore modeling is a crucial computational tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For a molecule like this compound, a pharmacophore model would typically include a hydrophobic/aromatic feature (the bromophenyl ring), a hydrogen bond donor/acceptor (the amine group), and potentially a hydrogen bond acceptor (the ether oxygen of the oxane ring).

Studies on structurally related asymmetric pyran derivatives have led to the generation of pharmacophore models for triple uptake inhibitors targeting dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov These models revealed that a specific 'folded' conformation and defined distances between the aromatic moieties and the secondary nitrogen were critical for balanced activity. nih.gov In another example, a pharmacophore model for tetrahydropyrrolo[3,4-c]pyrazol derivatives as TRK inhibitors was developed, guiding the design of more potent and selective compounds. nih.gov Such models provide a blueprint for designing new ligands, suggesting that the spatial orientation of the bromophenyl ring relative to the amine in this compound is likely a key determinant of its biological function.

Table 2: Key Features in Pharmacophore Models of Related Pyran Structures

Compound ClassTargetKey Pharmacophoric FeaturesReferenceAsymmetric Pyran DerivativesDAT, SERT, NET'Folded' conformation, specific distances between benzhydryl and N-benzyl groups, orientation of secondary nitrogen.nih.govTetrahydropyrrolo[3,4-c]pyrazol DerivativesTRK KinasesGuided design to improve potency and selectivity for the target kinase.nih.gov

Scaffold Hopping and Structural Modification Approaches for Enhanced Efficacy and Target Specificity

Scaffold hopping is an effective strategy in medicinal chemistry to discover novel chemical entities by replacing the core molecular framework (scaffold) of a known active compound with a structurally different one, while preserving the key pharmacophoric features. dtic.mil This can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics. nih.gov

Starting from a lead compound like this compound, one could envision several scaffold hops. The tetrahydropyran ring could be replaced with other cyclic systems like piperidine (B6355638), tetrahydrofuran, or even acyclic linkers, to explore new chemical space while maintaining the relative positions of the amine and the bromophenyl group. The transformation of the rigid, multi-ring structure of morphine into the more flexible tramadol (B15222) is a classic example of a ring-opening scaffold hop that conserved the essential pharmacophore. dtic.mil

Structural modification is a more conservative approach that involves making smaller changes to an existing scaffold. For this compound, this could involve altering the substitution on the phenyl ring, as discussed previously, or modifying the amine functionality. For example, converting the primary amine to a secondary or tertiary amine by adding different alkyl or aryl groups can profoundly affect a compound's biological activity and properties. Research on 4-aminopiperidine-based antifungal agents found that the nature of the substituents on both the piperidine nitrogen and the 4-amino group was crucial for activity against various fungal strains. mdpi.com These strategies are integral to the iterative process of optimizing a lead compound into a viable drug candidate.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Currently, there are no published studies detailing the molecular docking of 4-(4-Bromophenyl)oxan-4-amine with specific biological targets. Such research would provide valuable insights into its potential pharmacological activities by identifying its binding affinity and interaction patterns with various receptors.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. For a ligand-protein complex, MD simulations can assess the stability of the binding and provide a more dynamic picture of the interactions.

As with molecular docking, there is a lack of specific MD simulation studies for this compound in the current body of scientific literature. These simulations would be instrumental in validating any initial docking poses and understanding the dynamic behavior of the compound within a biological environment.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a basis for understanding a molecule's geometry, energy, and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a DFT-based analysis that illustrates the charge distribution within a molecule. It helps to identify regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's chemical reactivity and kinetic stability.

Specific DFT, MEP, and FMO analyses for this compound have not been reported. These studies would be foundational for characterizing its electronic properties and predicting its reactivity in chemical and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model requires a dataset of compounds with known activities.

Given the absence of a series of analogs of this compound with measured biological activities, no QSAR models have been developed for this specific chemical scaffold.

In Silico Prediction and Validation of Biological Activities and Toxicity Profiles

In silico toxicology and activity prediction tools use computational models to forecast the potential adverse effects and therapeutic actions of a chemical compound. These predictions are valuable in the early stages of drug development to prioritize compounds with favorable profiles.

While general predictive models exist, a detailed and validated in silico assessment of the biological activities and toxicity profile of this compound has not been specifically published.

Advanced Analytical Characterization Techniques in 4 4 Bromophenyl Oxan 4 Amine Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. By analyzing the interaction of electromagnetic radiation with the molecule, chemists can map out its atomic framework and identify its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

For 4-(4-Bromophenyl)oxan-4-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromophenyl ring and the aliphatic protons of the oxane ring. The protons on the benzene (B151609) ring typically appear as a characteristic AA'BB' system, resulting in two doublet-like signals in the aromatic region (approximately δ 7.0-7.5 ppm). chemicalbook.com The four sets of methylene (B1212753) protons on the oxane ring would appear in the upfield aliphatic region (approximately δ 1.5-4.0 ppm), with their chemical shifts and splitting patterns influenced by their proximity to the oxygen atom and the quaternary carbon center.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the four distinct aromatic carbons (with the carbon attached to the bromine showing a lower chemical shift due to the halogen's effect) and the three unique carbon environments within the oxane ring, including the sp³ quaternary carbon atom bonded to both the phenyl ring and the amine group. researchgate.net

Table 1: Predicted NMR Data for this compound

NMR Type Assignment Predicted Chemical Shift (ppm) Notes
¹H NMRAromatic H (ortho to Br)~ 7.4Doublet
¹H NMRAromatic H (meta to Br)~ 7.2Doublet
¹H NMROxane H (adjacent to O)~ 3.6 - 3.8Multiplet
¹H NMROxane H (adjacent to C-amine)~ 1.8 - 2.2Multiplet
¹H NMRAmine H₂VariableBroad singlet
¹³C NMRC-Br (aromatic)~ 121
¹³C NMRC-H (aromatic)~ 128 - 132Two distinct signals
¹³C NMRC-C (aromatic, ipso)~ 145
¹³C NMRC-N (quaternary)~ 55 - 60
¹³C NMRC-O (oxane)~ 65 - 70
¹³C NMRC-C (oxane)~ 35 - 40

Mass Spectrometry (MS, High-Resolution Mass Spectrometry)

Mass Spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. The presence of a bromine atom in this compound results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This pattern serves as a clear indicator of the presence of bromine in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The experimentally determined exact mass is compared to the calculated mass for the chemical formula C₁₁H₁₄BrNO to provide unambiguous confirmation of the compound's identity. mdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₄BrNO)

Ion Type Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br) Technique
[M]⁺255.0259257.0238MS
[M+H]⁺256.0337258.0317ESI-MS
Elemental CompositionC=11, H=14, Br=1, N=1, O=1C=11, H=14, Br=1, N=1, O=1HRMS

Infrared (IR) and UV/VIS Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. The primary amine (-NH₂) group will show two distinct stretching vibrations in the 3300-3500 cm⁻¹ region. wpmucdn.com Other key signals include C-H stretching for the aromatic and aliphatic parts of the molecule, a strong C-O-C ether stretch from the oxane ring, and vibrations corresponding to the carbon-bromine bond. wpmucdn.comnih.gov

UV-Visible (UV/VIS) Spectroscopy provides information about the electronic transitions within a molecule. The 4-bromophenyl moiety acts as a chromophore, and its presence is expected to result in characteristic absorption maxima in the ultraviolet region of the spectrum, typically around 220-280 nm.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500 (two bands)
Primary AmineN-H Bend (scissoring)1590 - 1650
Aromatic RingC-H Stretch3000 - 3100
AlkaneC-H Stretch2850 - 2960
EtherC-O-C Stretch1070 - 1150
Aromatic RingC=C Bending1450 - 1600
Aryl HalideC-Br Stretch500 - 600

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for determining the purity of a synthesized compound and for isolating specific components.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of pharmaceutical and chemical compounds. For a compound like this compound, a reversed-phase HPLC method is typically employed. mdpi.comresearchgate.net In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak. Diverse detection methods, such as UV detection set at the λmax of the bromophenyl chromophore or mass spectrometry (LC-MS), can be coupled with HPLC to provide both quantitative purity data and mass confirmation of the eluted peaks. bldpharm.com

Table 4: Exemplary HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 225 nm or Mass Spectrometer
Column Temperature 25 °C

Chiral HPLC for Enantiomeric Resolution

The concept of enantiomeric resolution applies to chiral molecules, which are non-superimposable mirror images of each other. An examination of the structure of this compound reveals that it is an achiral molecule. It possesses a plane of symmetry that bisects the oxane ring and the bromophenyl group. Therefore, it does not exist as enantiomers, and its resolution into separate enantiomeric forms is not possible.

However, in the broader context of related pharmaceutical compounds, chiral HPLC is a critical technique. prolekare.cz If a similar molecule were to possess a chiral center, separating its enantiomers would be essential, as enantiomers often exhibit different pharmacological and toxicological profiles. tsijournals.com This separation is typically achieved using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose. nih.gov The differential interaction between the enantiomers and the chiral stationary phase allows for their separation and quantification. prolekare.cztsijournals.com

Patent Landscape and Intellectual Property Analysis in 4 4 Bromophenyl Oxan 4 Amine Research

Analysis of Patented Applications and Novel Derivatives

While specific patents for 4-(4-bromophenyl)oxan-4-amine are not prevalent, the patent literature for analogous structures reveals a strong focus on their application in medicinal chemistry. The core structure of 4-aminotetrahydropyran (B1267664) is recognized for its utility as a versatile scaffold in the design of bioactive molecules. Patents in this area often claim a Markush structure, a generic representation that encompasses a multitude of potential substitutions, which would likely include the 4-bromophenyl group.

Novel derivatives found in the patent literature often involve modifications at the amine, the phenyl ring, and even the oxane ring to optimize pharmacological properties. For instance, N-acylation of the amino group to form amides is a common strategy. These derivatives are frequently explored for their potential as therapeutic agents in a variety of disease areas.

Patent / Application NumberAssigneeRepresentative Derivatives/Scaffolds ClaimedPotential Therapeutic Application
US4868344AChiral intermediates for phenylalkylamines, including [S]-1-chloro-4-(4-bromophenyl)-4-butanol, a precursor to related structures.Pharmaceutical agents
EP2323966A1Processes for preparing 4-bromophenyl derivatives, indicating commercial interest in this class of compounds.Chemical synthesis
WO 99/585094-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline derivatives.Not specified

Identification of Trends in Therapeutic Areas and Chemical Modifications within Patent Literature

The patent landscape for compounds structurally related to this compound points towards two primary therapeutic areas of interest: oncology and central nervous system (CNS) disorders. The 4-amino-4-aryl-tetrahydropyran scaffold is a key feature in a number of patented kinase inhibitors, which are a cornerstone of modern cancer therapy. Modifications to the aryl group, such as the inclusion of a bromine atom, are often explored to enhance potency and selectivity.

In the realm of CNS disorders, derivatives of 4-aminotetrahydropyran are investigated for their potential to modulate neurotransmitter systems. The lipophilicity imparted by the bromophenyl group can influence the ability of these compounds to cross the blood-brain barrier, a critical factor for drugs targeting the CNS.

Chemical modifications within the patent literature are diverse and strategic. Beyond simple N-acylation, patents disclose derivatives where the primary amine is incorporated into heterocyclic systems. Substitutions on the phenyl ring are extensively explored, with halogens like bromine being a frequent choice to modulate electronic properties and metabolic stability.

Therapeutic AreaCommon Chemical Modifications in Patent LiteratureRationale for Modification
Oncology N-acylation, formation of ureas and sulfonamides, substitution on the phenyl ring.To interact with specific amino acid residues in the active site of kinases.
Central Nervous System (CNS) Disorders Alkylation of the amine, incorporation into heterocyclic rings.To modulate receptor binding affinity and to fine-tune pharmacokinetic properties, including brain penetration.
Antimicrobial Introduction of additional halogen atoms, coupling with other bioactive moieties.To enhance cell wall penetration and interaction with bacterial or fungal targets.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at ~7.3–7.5 ppm and oxane ring protons at ~3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (theoretical: 256.14 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N, and Br composition (C₁₁H₁₄BrNO).
  • X-ray Crystallography : Resolves stereochemistry if single crystals are obtained (requires slow evaporation from DCM/hexane) .

How can computational modeling elucidate the electronic and steric properties of this compound in drug design?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict reactivity (e.g., nucleophilic/electrophilic sites). Software like Gaussian or ORCA can model the bromophenyl group’s electron-withdrawing effects .
  • Molecular Docking : Simulates binding to biological targets (e.g., enzymes) using AutoDock Vina. The oxane ring’s conformation may influence binding pocket compatibility .
  • Molecular Dynamics (MD) : Assesses stability in aqueous vs. lipid environments (e.g., using GROMACS) to predict pharmacokinetics .

How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Q. Advanced

  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting assay results. Contaminants from synthesis (e.g., unreacted bromophenyl precursors) may skew cytotoxicity data .
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ values for antimicrobial activity may arise from variations in bacterial strains .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends across studies .

What are the critical safety protocols for handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Toxicity Screening : Consult SDS for acute toxicity data (limited for this compound; assume LD₅₀ similar to brominated aromatics: ~200–500 mg/kg) .

What role does this compound play in developing kinase inhibitors or antimicrobial agents?

Q. Advanced

  • Kinase Inhibition : The bromophenyl group may act as a hydrophobic anchor in ATP-binding pockets. Structure-activity relationship (SAR) studies can modify the oxane ring’s substituents to enhance selectivity .
  • Antimicrobial Mechanisms : Derivatives could disrupt bacterial membrane integrity (test via fluorescence assays with propidium iodide) or inhibit enzymes like dihydrofolate reductase (DHFR) .
  • In Vivo Models : Administer derivatives in zebrafish or murine models to assess bioavailability and toxicity profiles .

How can researchers address solubility challenges when formulating this compound for in vitro assays?

Q. Advanced

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility.
  • Liposomal Encapsulation : Improve cellular uptake by encapsulating the compound in phosphatidylcholine-based liposomes .
  • pH Adjustment : Test solubility in buffered solutions (pH 4–8) to identify optimal conditions for biological assays .

What strategies are effective for scaling up this compound synthesis without compromising purity?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat management for bromination steps .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .
  • Green Chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.